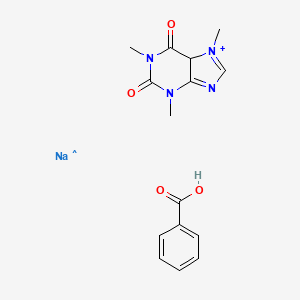

Caffeine-sodium benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Caffeine-sodium benzoate is a compound that combines caffeine, a well-known stimulant, with sodium benzoate, a preservative. This combination is often used in medical settings to treat respiratory depression caused by drug overdose or anesthesia. It is also used to enhance the effects of other medications, such as ergotamine for migraine treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Caffeine-sodium benzoate is typically prepared by dissolving equal amounts of caffeine and sodium benzoate in water. The solution is then sterilized and packaged for medical use . The reaction conditions involve maintaining a pH between 6.5 and 8.5 and ensuring the solution is free from bacterial endotoxins .

Industrial Production Methods

In industrial settings, this compound is produced by combining caffeine and sodium benzoate in a controlled environment to ensure purity and consistency. The mixture is then dissolved in water and sterilized before being packaged in single-dose containers .

Analyse Des Réactions Chimiques

Types of Reactions

Caffeine-sodium benzoate can undergo various chemical reactions, including:

Oxidation: Caffeine can be oxidized to form various metabolites, such as theobromine.

Hydrolysis: The compound can be hydrolyzed to separate caffeine and sodium benzoate.

Substitution: Caffeine can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Various organic reagents can be used for substitution reactions.

Major Products

Oxidation: Theobromine and other xanthine derivatives.

Hydrolysis: Free caffeine and sodium benzoate.

Substitution: Various caffeine derivatives depending on the substituents used.

Applications De Recherche Scientifique

Caffeine-sodium benzoate has several scientific research applications:

Chemistry: Used as a reagent in analytical chemistry to detect and quantify caffeine.

Biology: Studied for its effects on cellular processes and metabolism.

Medicine: Used to treat respiratory depression and enhance the effects of other medications.

Industry: Utilized in the formulation of pharmaceuticals and as a preservative in various products.

Mécanisme D'action

Caffeine-sodium benzoate exerts its effects primarily through the action of caffeine. Caffeine stimulates the central nervous system by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP. This results in enhanced respiratory drive and improved muscle contraction . Sodium benzoate acts as a preservative and stabilizer in the formulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Caffeine citrate: Another combination of caffeine used for similar medical purposes.

Ergotamine caffeine: Used for migraine treatment.

Theobromine: A metabolite of caffeine with similar stimulant effects.

Uniqueness

Caffeine-sodium benzoate is unique in its dual role as a stimulant and preservative. Its combination allows for enhanced stability and efficacy in medical formulations, making it a valuable compound in various therapeutic applications .

Propriétés

Formule moléculaire |

C15H17N4NaO4+ |

|---|---|

Poids moléculaire |

340.31 g/mol |

InChI |

InChI=1S/C8H11N4O2.C7H6O2.Na/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;/h4-5H,1-3H3;1-5H,(H,8,9);/q+1;; |

Clé InChI |

FGFDECKRLCPPAA-UHFFFAOYSA-N |

SMILES canonique |

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C.C1=CC=C(C=C1)C(=O)O.[Na] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[j]fluoranthene, 11-phenyl-](/img/structure/B12339122.png)

![5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12339147.png)

![3-[(1R,2S,3S,4S)-2,3-dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-5-propylsulfanyl-7aH-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12339161.png)

![(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12339162.png)

![5-bromo-7-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12339168.png)

![1,3-Pyrrolidinedicarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12339180.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,11,13-pentaacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12339183.png)